

# Ceralasertib: A Technical Guide to ATR Inhibition in the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BAY-184   |           |
| Cat. No.:            | B15543705 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA damage response (DDR).[1] By targeting ATR, ceralasertib disrupts the signaling cascade that manages replication stress, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with a high reliance on the ATR pathway. This technical guide provides a comprehensive overview of ceralasertib, including its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols for its study. The information presented is intended to support further research and development of this promising anti-cancer agent.

# Introduction to Ceralasertib and the DNA Damage Response

The DNA damage response is a complex network of signaling pathways that safeguard genomic integrity.[2] A key player in this network is the ATR kinase, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks and during the repair of DNA damage.[3] Once activated, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3]



Cancer cells often exhibit increased replication stress due to oncogene-driven proliferation and defects in other DDR pathways, making them particularly dependent on ATR for survival.[4] This dependency creates a therapeutic window for ATR inhibitors like ceralasertib. By inhibiting ATR, ceralasertib abrogates the downstream signaling, leading to the collapse of replication forks, accumulation of DNA double-strand breaks, and ultimately, mitotic catastrophe or apoptosis.[5]

Ceralasertib has demonstrated significant anti-tumor activity both as a monotherapy and in combination with DNA-damaging agents such as chemotherapy, radiotherapy, and other targeted agents like PARP inhibitors.[5][6]

### **Mechanism of Action of Ceralasertib**

Ceralasertib is an ATP-competitive inhibitor of the ATR kinase.[7] Its primary mechanism of action is the inhibition of ATR's kinase activity, which prevents the phosphorylation of its downstream targets, including Chk1. This disruption of the ATR-Chk1 signaling axis leads to:

- Abrogation of Cell Cycle Checkpoints: Ceralasertib prevents the ATR-mediated cell cycle arrest (primarily at the G2/M checkpoint), forcing cells with damaged DNA to enter mitosis prematurely.[5]
- Increased Genomic Instability: The inhibition of DNA repair and replication fork stabilization results in the accumulation of DNA double-strand breaks, a highly lethal form of DNA damage.[5]
- Synthetic Lethality: In tumor cells with pre-existing defects in other DDR pathways (e.g., loss of ATM or BRCA1/2), the inhibition of ATR can be synthetically lethal.[8]

The pharmacodynamic effects of ceralasertib are characterized by the modulation of key proteins in the ATR signaling pathway, including the inhibition of CHK1 phosphorylation (pCHK1) and an increase in markers of DNA damage such as yH2AX and phosphorylated RAD50 (pRAD50).[1][5]

# Quantitative Data on Ceralasertib Preclinical Activity



The preclinical efficacy of ceralasertib has been demonstrated in a wide range of cancer cell lines and in vivo models.

| Assay                                | Cell Line/Model                           | Parameter                                                | Value                                     | Reference |
|--------------------------------------|-------------------------------------------|----------------------------------------------------------|-------------------------------------------|-----------|
| In Vitro Potency                     | Cell-free                                 | IC50                                                     | 1 nM                                      | [3]       |
| Human Breast<br>Cancer Cell<br>Lines | IC50                                      | < 1 μΜ                                                   |                                           |           |
| 276 Cancer Cell<br>Lines             | Median GI50                               | 1.47 μΜ                                                  | [9]                                       |           |
| In Vivo Efficacy<br>(Monotherapy)    | H460 and H23<br>Xenografts                | Dose                                                     | 50 mg/kg, p.o.                            | [3]       |
| Outcome                              | Tumor Growth Inhibition                   | [3]                                                      |                                           |           |
| In Vivo Efficacy<br>(Combination)    | LoVo Xenografts                           | Combination                                              | Ceralasertib (50<br>mg/kg) + IR (2<br>Gy) | [3]       |
| Outcome                              | Enhanced<br>Efficacy, Avoided<br>Toxicity | [3]                                                      |                                           |           |
| BRCA2-mutant<br>TNBC PDX             | Combination                               | Ceralasertib +<br>Olaparib                               | [9]                                       | _         |
| Outcome                              | Complete Tumor<br>Regression              | [9]                                                      |                                           |           |
| BRCA wild-type<br>TNBC PDX           | Combination                               | Ceralasertib<br>(twice daily) +<br>Increased<br>Olaparib | [9]                                       |           |
| Outcome                              | Complete Tumor<br>Regression              | [9]                                                      |                                           | _         |



## **Clinical Efficacy**

Ceralasertib has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other anti-cancer agents.

| Trial<br>Identifier        | Patient<br>Population       | Dose                            | Overall<br>Response<br>Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median Progressi on-Free Survival (PFS) | Reference |
|----------------------------|-----------------------------|---------------------------------|--------------------------------------|-------------------------------------|-----------------------------------------|-----------|
| NCT02223<br>923            | Advanced<br>Solid<br>Tumors | 160 mg BD<br>(intermitten<br>t) | 8% (5<br>confirmed<br>PRs)           | 52% (34<br>SD)                      | -                                       | [2][10]   |
| NCT03328<br>273 (Arm<br>A) | High-Risk<br>R/R CLL        | -                               | 0%                                   | -                                   | 3.8 months                              | [11]      |



| Trial<br>Identifier                                    | Patient<br>Population                                                   | Combinati<br>on                      | Overall<br>Response<br>Rate<br>(ORR)            | Disease<br>Control<br>Rate<br>(DCR) | Median Progressi on-Free Survival (PFS) | Reference            |
|--------------------------------------------------------|-------------------------------------------------------------------------|--------------------------------------|-------------------------------------------------|-------------------------------------|-----------------------------------------|----------------------|
| NCT03780<br>608                                        | Advanced<br>Gastric<br>Cancer                                           | Ceralaserti<br>b +<br>Durvaluma<br>b | 22.6%                                           | 58.1%                               | 3.0 months                              | [4][8][12]<br>[13]   |
| NCT03462<br>342<br>(CAPRI -<br>Cohort A)               | Platinum- Sensitive, Recurrent High- Grade Serous Ovarian Cancer        | Ceralaserti<br>b +<br>Olaparib       | 49%                                             | -                                   | 8.4 months                              | [1]                  |
| NCT03462<br>342<br>(CAPRI -<br>Platinum-<br>Resistant) | Platinum-<br>Resistant<br>High-<br>Grade<br>Serous<br>Ovarian<br>Cancer | Ceralaserti<br>b +<br>Olaparib       | 0%                                              | -                                   | 4.2 months                              | [5][14]              |
| NCT02547<br>614                                        | Refractory<br>Cancer<br>(Melanoma<br>enriched)                          | Ceralaserti<br>b +<br>Paclitaxel     | 22.6% (all patients), 33.3% (melanoma patients) | -                                   | 3.6 months<br>(melanoma<br>)            | [15][16][17]         |
| NCT02223<br>923                                        | Advanced<br>Solid<br>Tumors                                             | Ceralaserti<br>b +<br>Carboplatin    | 2<br>confirmed<br>PRs                           | 53% (18<br>SD)                      | -                                       | [18][19][20]<br>[21] |
| NCT03328<br>273 (Arm                                   | High-Risk<br>R/R CLL                                                    | Ceralaserti<br>b +                   | 100% (all<br>PRs)                               | -                                   | Not<br>Reached                          | [11]                 |



B) Acalabrutin ib

**Pharmacokinetics and Pharmacodynamics** 

| Parameter                    | Species/Context                                     | Value/Observation                                                           | Reference |
|------------------------------|-----------------------------------------------------|-----------------------------------------------------------------------------|-----------|
| Absorption (tmax)            | Humans                                              | ~1 hour                                                                     | [19][21]  |
| Terminal Half-life<br>(t1/2) | Humans                                              | 8-11 hours                                                                  | [19][21]  |
| Bioavailability              | Mice                                                | Dose-dependent, ~two-fold increase between lowest and highest doses         | [22]      |
| Metabolism                   | Mice                                                | Saturable first-pass                                                        | [22]      |
| Distribution                 | Mice                                                | Rapid and extensive<br>to most tissues<br>(except brain and<br>spinal cord) | [22]      |
| Pharmacodynamic<br>Markers   | Humans (Tumor<br>Biopsies)                          | Upregulation of pRAD50                                                      | [19][21]  |
| Humans (PBMCs)               | Increased yH2AX positivity                          | [2]                                                                         |           |
| Mice (Xenografts)            | Dose-dependent increase in pCHK1, pRAD50, and yH2AX | [9]                                                                         | _         |

## Experimental Protocols In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell viability.[16][23][24]



- · 96-well plates
- · Cancer cell lines of interest
- Complete cell culture medium
- Ceralasertib stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100  $\mu L$  of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- Prepare serial dilutions of ceralasertib in complete medium. A typical concentration range to start with for an ATR inhibitor would be from 1 nM to 10 μM. Include a vehicle-only control (e.g., DMSO).
- Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of ceralasertib or vehicle control.
- Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
- Add 10 μL of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.



Measure the absorbance at 570 nm using a microplate reader.

### **Western Blotting for DNA Damage Response Markers**

This protocol is a general guideline for the detection of p-CHK1, yH2AX, and p-RAD50.[17][25] [26]

- · Cell lysates from treated and untreated cells
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
  - Rabbit anti-phospho-CHK1 (Ser345)
  - Mouse anti-phospho-Histone H2A.X (Ser139) (yH2AX)
  - Rabbit anti-phospho-RAD50 (Ser635)
  - Antibody to a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- ECL Western Blotting Detection Reagent
- Chemiluminescence imaging system



- Treat cells with ceralasertib at the desired concentrations and time points.
- Lyse cells in ice-cold RIPA buffer.
- Determine protein concentration using a BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

## Immunofluorescence for yH2AX Foci

This protocol outlines the detection of yH2AX foci as a marker of DNA double-strand breaks.[2] [4][12][13][27]

- Cells grown on coverslips in a multi-well plate
- 4% paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)



- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)
- Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
- DAPI-containing mounting medium
- Fluorescence microscope

- Treat cells on coverslips with ceralasertib or other DNA damaging agents.
- Fix the cells with 4% PFA for 15-30 minutes at room temperature.
- · Wash the cells three times with PBS.
- Permeabilize the cells with permeabilization buffer for 10-30 minutes at room temperature.
- Block the cells with blocking buffer for 30-60 minutes at room temperature.
- Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
- · Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
- Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

## Cell Cycle Analysis by Flow Cytometry



This protocol describes the use of propidium iodide (PI) staining to analyze cell cycle distribution.[1][3][5][9]

#### Materials:

- Single-cell suspension of treated and untreated cells
- Cold 70% ethanol
- PBS
- PI/RNase A staining solution

#### Procedure:

- Harvest cells and prepare a single-cell suspension.
- Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.
- Incubate the cells on ice for at least 30 minutes.
- Pellet the cells by centrifugation and wash twice with PBS.
- Resuspend the cell pellet in PI/RNase A staining solution.
- Incubate the cells for 15-30 minutes at room temperature in the dark.
- Analyze the samples by flow cytometry, acquiring data for at least 10,000 events.
- Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

## In Vivo Subcutaneous Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of ceralasertib in vivo.[8][18][28]



- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line of interest
- Matrigel (optional)
- Ceralasertib formulation for oral gavage
- Calipers for tumor measurement

- Prepare a single-cell suspension of the cancer cells in PBS or a mixture of PBS and Matrigel.
- Subcutaneously inject 1-10 million cells into the flank of each mouse.
- Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer ceralasertib or vehicle control to the respective groups via oral gavage at the desired dose and schedule.
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

## Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: ATR signaling pathway and the inhibitory action of ceralasertib.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for Western Blot analysis of DDR markers.

## **Logical Relationship**





Click to download full resolution via product page

Caption: Rationale for combination therapy with ceralasertib and a PARP inhibitor.

### Conclusion

Ceralasertib represents a significant advancement in the targeted therapy of cancers with inherent dependencies on the DNA damage response pathway. Its potent and selective inhibition of ATR kinase has demonstrated promising preclinical and clinical activity, both as a monotherapy and in combination with a variety of other anti-cancer agents. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of ceralasertib's mechanism of action, a summary of key quantitative data, and detailed experimental protocols to facilitate further investigation. As our understanding of the complexities of the DNA damage response in cancer continues to evolve, ceralasertib stands out as a valuable tool and a promising therapeutic agent with the potential to improve outcomes for patients with a range of malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. Flow cytometry with PI staining | Abcam [abcam.com]

### Foundational & Exploratory





- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Video: Immunofluorescence Microscopy of yH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Cycle Analysis by DNA Content Protocols Flow Cytometry UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. oncotarget.com [oncotarget.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT Creative Biogene [creative-biogene.com]
- 17. Phospho-CHK1 (Ser345) Monoclonal Antibody (S.48.4) (MA5-15145) [thermofisher.com]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 19. Cell Viability Assay Protocols Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study PubMed [pubmed.ncbi.nlm.nih.gov]







- 22. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions
   PMC [pmc.ncbi.nlm.nih.gov]
- 26. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
- 28. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceralasertib: A Technical Guide to ATR Inhibition in the DNA Damage Response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543705#ceralasertib-and-dna-damage-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com